molecular formula C21H15FN2O3 B3540637 (E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide

(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide

Cat. No.: B3540637
M. Wt: 362.4 g/mol
InChI Key: UYGWMRZMLJYGMR-QGOAFFKASA-N
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Description

(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a fluoro-nitrophenyl group and a diphenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-fluoro-5-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
  • (E)-N-(2-chloro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
  • (E)-N-(2-bromo-5-nitrophenyl)-2,3-diphenylprop-2-enamide

Uniqueness

This compound is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c22-19-12-11-17(24(26)27)14-20(19)23-21(25)18(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-14H,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGWMRZMLJYGMR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
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(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
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(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
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(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
Reactant of Route 5
(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide
Reactant of Route 6
(E)-N-(2-fluoro-5-nitrophenyl)-2,3-diphenylprop-2-enamide

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